Home > Products > Screening Compounds P48036 > 1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one
1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one - 2097927-08-5

1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one

Catalog Number: EVT-2597088
CAS Number: 2097927-08-5
Molecular Formula: C21H21N7O3
Molecular Weight: 419.445
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic compound notable for its potential pharmaceutical applications. This compound falls under the category of heterocyclic compounds due to its incorporation of multiple ring structures, including triazole and pyrimidine moieties. Its molecular formula is C19H22N6O4C_{19}H_{22}N_{6}O_{4} with a molecular weight of approximately 378.42 g/mol.

Source and Classification

This compound is classified as a potential inhibitor of extracellular nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is implicated in various pathological conditions, including cancer and inflammatory diseases. The research surrounding this compound indicates its relevance in therapeutic strategies targeting autotaxin and related pathways .

Synthesis Analysis

Methods

The synthesis of 1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one typically involves multiple steps:

  1. Formation of the Triazole Ring: A key step involves the cyclization of appropriate precursors to form the triazole structure. This can be achieved through reactions involving hydrazine derivatives and carbonyl compounds.
  2. Azetidine Formation: The azetidine ring is synthesized by nucleophilic substitution reactions where the triazole derivative reacts with an appropriate halide or carbonyl compound.
  3. Naphthyridinone Synthesis: The final steps involve the condensation of the azetidine derivative with naphthyridinone precursors to yield the final product.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure features a naphthyridinone core linked to an azetidine ring that carries a triazole-pyrimidine moiety. The presence of various functional groups such as carbonyls and ethers contributes to its biological activity.

Data

The compound's structural formula can be represented as follows:

C19H22N6O4\text{C}_{19}\text{H}_{22}\text{N}_{6}\text{O}_{4}

Key structural components include:

  • Triazole Ring: Provides biological activity through interactions with enzymes.
  • Azetidine Ring: Enhances solubility and bioavailability.
Chemical Reactions Analysis

Reactions

The compound may undergo several chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis: The ester or amide linkages may be hydrolyzed under acidic or basic conditions, potentially releasing active fragments.
  2. Reductive Reactions: The presence of carbonyl groups can make the compound susceptible to reduction reactions, modifying its pharmacokinetic properties.
  3. Substitution Reactions: Functional groups may participate in electrophilic or nucleophilic substitution reactions, leading to derivatives with altered biological profiles.

Technical Details

Reactions are typically monitored using chromatographic methods to ensure completeness and yield optimization. Spectroscopic techniques are also employed for structural elucidation post-reaction.

Mechanism of Action

The proposed mechanism of action for 1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one involves inhibition of ENPP1 activity. By binding to the active site of ENPP1, this compound may reduce the enzyme's ability to hydrolyze extracellular nucleotides, thereby influencing cellular signaling pathways associated with inflammation and cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point and boiling point are not readily available in current literature, general observations can be made based on similar compounds:

  • Solubility: Likely soluble in organic solvents due to its complex structure.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under physiological pH is crucial for therapeutic applications.
  • Reactivity: Reactivity towards nucleophiles due to electrophilic centers in the structure.
Applications

The primary application of 1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one lies in its potential use as a pharmaceutical agent targeting ENPP1-related pathways. Its development could lead to new treatments for diseases such as cancer and chronic inflammatory disorders where ENPP1 plays a critical role . Further research into its efficacy and safety profile will be necessary for clinical applications.

Properties

CAS Number

2097927-08-5

Product Name

1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one

IUPAC Name

1-ethyl-7-methyl-3-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidine-1-carbonyl]-1,8-naphthyridin-4-one

Molecular Formula

C21H21N7O3

Molecular Weight

419.445

InChI

InChI=1S/C21H21N7O3/c1-4-26-10-16(18(29)15-6-5-12(2)24-19(15)26)20(30)27-8-14(9-27)31-17-7-13(3)25-21-22-11-23-28(17)21/h5-7,10-11,14H,4,8-9H2,1-3H3

InChI Key

UPNMNTWMUUMGFW-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CC(C3)OC4=CC(=NC5=NC=NN45)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.